molecular formula C24H23NO2 B2482554 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-69-6

5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2482554
CAS No.: 850907-69-6
M. Wt: 357.453
InChI Key: SYVLUSWOYLCKJR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetically accessible 3,4-dihydroisoquinolin-1(2H)-one derivative, a privileged scaffold prevalent in numerous natural products and pharmacologically active compounds . This compound is characterized by a bicyclic core structure with two key substituents: a benzyloxy group at the 5-position that introduces steric bulk and moderate lipophilicity, and a 2-methylbenzyl group at the 2-position that enhances hydrophobic interactions through its ortho-methyl modification . The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized for its diverse biological activities and has been utilized as a privileged structure in the discovery of synthetically accessible drug molecules . This compound serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the development of biologically active small molecules. Researchers are exploring its potential applications across multiple domains, including neuroscience and agricultural chemistry. Structural analogs of this compound have demonstrated significant inhibitory activity against monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE), suggesting potential for developing multi-target directed ligands for neurodegenerative disorders and depression . Furthermore, closely related 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown promising antioomycete activity against plant pathogens like Pythium recalcitrans, indicating potential applications in plant disease management . The mechanism of action for this compound class involves interaction with specific molecular targets, potentially including enzymes and receptors critical to cellular signaling pathways. The benzyloxy and 2-methylbenzyl groups are believed to enhance binding affinity to these targets through hydrophobic interactions and steric complementarity . In neurological applications, such compounds may modulate monoamine neurotransmitter degradation through MAO inhibition or affect cholinergic function through cholinesterase interaction . In agricultural applications, similar derivatives have been shown to disrupt biological membrane systems of pathogens, as evidenced by physiological, biochemical, and ultrastructural analyses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult all applicable safety data sheets before use and to adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-8-5-6-11-20(18)16-25-15-14-21-22(24(25)26)12-7-13-23(21)27-17-19-9-3-2-4-10-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLUSWOYLCKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the benzyloxy and 2-methylbenzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoquinolinone core undergoes oxidation to form fully aromatic isoquinolinone derivatives. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsProductReferences
Core oxidationKMnO₄ (acidic or neutral conditions)5-(Benzyloxy)-2-(2-methylbenzyl)isoquinolin-1-one
Side-chain oxidationCrO₃ in H₂SO₄Oxidation of methylbenzyl to carboxylic acid

For example, potassium permanganate oxidizes the 3,4-dihydro ring to a fully conjugated isoquinolinone system while retaining benzyloxy and methylbenzyl groups. Chromium trioxide selectively oxidizes the 2-methylbenzyl side chain to a benzoic acid derivative under acidic conditions .

Reduction Reactions

Reductive transformations target both the carbonyl group and aromatic rings:

Reaction TypeReagents/ConditionsProductReferences
Carbonyl reductionLiAlH₄ in THF1-Hydroxy-3,4-dihydroisoquinoline derivative
Aromatic ring hydrogenationH₂/Pd-C (ethanol, 60°C)Tetrahydroisoquinoline with saturated rings

Lithium aluminum hydride reduces the lactam carbonyl to a secondary alcohol, generating 1-hydroxy-3,4-dihydroisoquinoline. Catalytic hydrogenation saturates the dihydroisoquinoline ring system, producing a tetrahydroisoquinoline derivative .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution

The benzyloxy-substituted aromatic ring undergoes halogenation and nitration:

Reaction TypeReagents/ConditionsPositionProductReferences
BrominationBr₂/FeBr₃ (DCM, 0°C)Para to O4-Bromo-benzyloxy derivative
NitrationHNO₃/H₂SO₄ (0–5°C)Meta to O3-Nitro-benzyloxy analog

Nucleophilic Acyl Substitution

The lactam carbonyl participates in ring-opening reactions:

Reagents/ConditionsProductReferences
NH₂OH/EtOH (reflux)Hydroxamic acid derivative
RNH₂ (DMF, 100°C)Amide-linked open-chain compounds

Benzyloxy Deprotection

The benzyl ether is cleaved under catalytic hydrogenation or acidic conditions:

Reagents/ConditionsProductReferences
H₂/Pd-C (MeOH, RT)5-Hydroxy-2-(2-methylbenzyl) derivative
BBr₃ (DCM, −78°C)Phenolic hydroxyl group

Ring-Opening and Rearrangement

Strong bases induce ring scission:

Reagents/ConditionsProductReferences
NaOH (aq., 120°C)2-(2-Methylbenzyl)amino-5-benzyloxybenzaldehyde
AlCl₃ (toluene, reflux)Rearranged indole derivative

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of isoquinolinone derivatives, including 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in cancer cell growth by catalyzing the transfer of methyl groups to arginine residues on proteins. Compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines, including non-Hodgkin's lymphoma (NHL) cells. For instance, one derivative demonstrated excellent selectivity for PRMT5 and induced apoptosis in cancer cells while exhibiting low toxicity in vivo .

1.2 Neuroprotective Effects
Isoquinolinones have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine—a neurotransmitter involved in memory and learning. The ability to modulate cholinergic activity makes these compounds promising candidates for treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the isoquinolinone core followed by the introduction of the benzyloxy and 2-methylbenzyl groups. Reaction conditions often require strong bases like sodium hydride and organic solvents such as dimethylformamide (DMF) .

Table 1: Synthetic Route Overview

StepDescriptionKey Reagents
1Formation of isoquinolinone coreSodium hydride, DMF
2Introduction of benzyloxy groupAlkylation reaction
3Introduction of 2-methylbenzyl groupNucleophilic substitution

Mechanistic Insights

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and methylbenzyl groups enhances binding affinity to these targets, modulating their activity and leading to desired biological effects .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-(2-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

Overview of the Compound

This compound is characterized by the presence of a benzyloxy group and a 2-methylbenzyl group attached to a dihydroisoquinolinone core. This unique structure is believed to contribute to its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, which could lead to therapeutic effects.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular pathways.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting necrosis. For instance, studies have shown that it can increase gene expression related to apoptosis while decreasing expression linked to cell division.
  • Neuroprotective Effects : Some investigations suggest potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and neuroinflammation, which are critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis; modulates cell cycle
NeuroprotectiveReduces oxidative stress; potential in neuroprotection
MechanismDescription
Enzyme InhibitionInhibits enzymes linked to disease processes
Receptor ModulationAlters receptor activity affecting cellular pathways
Induction of ApoptosisPromotes programmed cell death in cancer cells

Case Study 1: Anticancer Efficacy

In a study involving glioblastoma cells, treatment with this compound resulted in significant reduction in tumor growth. The compound was found to induce G1 phase arrest and promote apoptosis through caspase activation .

Case Study 2: Neuroprotection

A model of oxidative stress-induced neuronal injury demonstrated that this compound could significantly reduce neuronal death by enhancing antioxidant defenses and inhibiting pro-inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for 5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the dihydroisoquinolinone core. Key steps include:

  • Cyclization : Using precursors like benzofuran or isoxazole derivatives to generate the fused heterocyclic structure .
  • Functionalization : Introducing substituents (e.g., benzyloxy groups) via nucleophilic substitution or coupling reactions. For example, EDCI/DMAP-mediated amide bond formation is effective for attaching aromatic moieties .
  • Protection/Deprotection : Benzyl groups are often used as protective groups for hydroxyl or amine functionalities, removed later via hydrogenolysis .

Q. How is the compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substituent positions and stereochemistry. For example, downfield shifts in 1^1H NMR (~δ 7.2–8.5 ppm) indicate aromatic protons, while carbonyl groups (C=O) appear at ~δ 170–180 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for derivatives with bulky substituents .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .
  • Storage : Keep in a sealed, dry container at room temperature, away from ignition sources .

Q. What solvents and reaction conditions optimize yield in its synthesis?

  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are preferred for polar intermediates. For non-polar steps, toluene or THF is used .
  • Catalysts : EDCI/HOBt for amide couplings, and palladium catalysts (e.g., Pd/C) for hydrogenolysis .
  • Temperature : Reactions often proceed at reflux (e.g., 80–110°C for DCM or THF) .

Q. How is purity assessed, and what analytical methods are used?

  • Chromatography : Column chromatography (silica gel) or preparative TLC for purification .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Melting Point : Sharp melting points (e.g., 150–160°C) indicate crystalline purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and energy barriers for cyclization steps, reducing trial-and-error experimentation .
  • Machine Learning (ML) : ML models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts or solvents by correlating reaction conditions with yields .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Analysis : Re-evaluate IC50_{50} values under standardized conditions (e.g., cell line, assay type) to identify outliers .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if conflicting results arise from compound degradation .
  • Structural Analog Comparison : Compare bioactivity of derivatives to isolate the impact of specific substituents (e.g., 2-methylbenzyl vs. benzyl groups) .

Q. How can structural ambiguities in dihydroisoquinolinone derivatives be resolved?

  • NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons (e.g., benzyloxy and methylbenzyl groups) to confirm regiochemistry .
  • DFT Calculations : Predict NMR chemical shifts for proposed structures and compare with experimental data .
  • Crystallographic Refinement : Solve crystal structures of heavy-atom derivatives (e.g., brominated analogs) for unambiguous assignment .

Q. What mechanistic insights explain its potential pharmacological activity?

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or kinases using fluorogenic substrates to quantify inhibition .
  • Molecular Docking : Dock the compound into protein active sites (e.g., AChE) using AutoDock Vina to identify key interactions (e.g., π-π stacking with aromatic residues) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with methoxy) to map pharmacophore elements .

Q. How can data management tools enhance reproducibility in its synthesis?

  • Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., time, temperature) and link raw data (e.g., NMR files) to ensure traceability .
  • Cheminformatics Platforms : Use tools like KNIME or Pipeline Pilot to analyze reaction yields and identify trends across batches .
  • Blockchain for Data Integrity : Securely timestamp experimental protocols to prevent data manipulation .

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